1H-Pyrazole-3-carboxylic acid
Overview
Description
1H-Pyrazole-3-carboxylic acid is an organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, agrochemistry, and material science .
Mechanism of Action
Target of Action
1H-Pyrazole-3-carboxylic acid is a member of the pyrazole family, a class of compounds known for their wide range of biological properties Pyrazole derivatives have been found to interact with a variety of targets, including antipsychotic cdppb, anti-inflammatory celecoxib, analgesic difenamizole, anti-obesity drug rimonabant, antidepressant agent fezolamide, and h2-receptor agonist betazole .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to a wide spectrum of biological properties . For instance, some pyrazole derivatives have shown antiviral activity by inhibiting HIV replication .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways due to their broad pharmacological properties . They have been designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents, as well as inhibitors of protein glycation .
Result of Action
Pyrazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solubility of certain pyrazole derivatives increases in a nitric acid medium due to the possible protonation of the heterocycle nitrogen atom . This can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1H-Pyrazole-3-carboxylic acid is known for its reactivity, which is influenced by its tautomeric and conformational preferences . It exhibits tautomerism, a phenomenon that may influence its reactivity and impact the synthetic strategies where it takes part
Cellular Effects
Pyrazole derivatives are known to exhibit a wide range of biological activities, including antiviral activity . For instance, phenyl-substituted 1H-pyrazole-3-carboxylic acids have shown antiviral activity against HIV replication .
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where they take part . This could potentially influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that pyrazoles exhibit tautomerism, which may influence their stability and degradation over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3-carboxylic acid can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with a β-keto ester, followed by oxidation . Another method includes the reaction of hydrazine with α,β-unsaturated carbonyl compounds under acidic conditions .
Industrial Production Methods: Industrial production often employs multicomponent reactions, which are efficient and cost-effective. These methods typically involve the use of hydrazine derivatives and carbonyl compounds under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazole-3-carboxylic acid derivatives .
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the development of enzyme inhibitors and receptor antagonists.
Medicine: This compound is a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
3,5-Dimethylpyrazole: Known for its use as a nitrification inhibitor in agriculture.
1-Phenyl-3-methyl-1H-pyrazole-5-carboxylic acid: Used in medicinal chemistry for its anti-inflammatory properties.
Uniqueness: 1H-Pyrazole-3-carboxylic acid is unique due to its versatile reactivity and wide range of applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of numerous bioactive compounds .
Biological Activity
1H-Pyrazole-3-carboxylic acid (HPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of HPCA, including its synthesis, pharmacological properties, and potential therapeutic applications. The findings are supported by various studies and research data, emphasizing the compound's significance in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by its pyrazole ring structure with a carboxylic acid functional group at the 3-position. The synthesis of HPCA typically involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Various synthetic routes have been explored, leading to derivatives that enhance biological activity.
Table 1: Synthetic Methods for this compound Derivatives
Method | Description |
---|---|
Condensation Reaction | Involves the reaction of hydrazines with carbonyl compounds. |
Cyclization | Formation of pyrazole from diazotized anilines and α,β-unsaturated acids. |
Functionalization | Modifications to enhance solubility and bioactivity through substituents. |
Antimicrobial Activity
HPCA and its derivatives have shown significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have demonstrated that certain HPCA derivatives exhibit potent activity against Mycobacterium tuberculosis and other pathogenic bacteria at low concentrations.
- Case Study : A study reported that a series of this compound derivatives were evaluated for their antimicrobial efficacy against Bacillus subtilis, E. coli, and Aspergillus niger. One derivative showed up to 98% inhibition against M. tuberculosis at a concentration of 6.25 µg/mL, comparable to standard antibiotics like rifampicin .
Anti-inflammatory Activity
HPCA has also been investigated for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases.
- Findings : In vivo studies demonstrated that specific HPCA derivatives exhibited anti-inflammatory activity comparable to indomethacin in carrageenan-induced edema models .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of HPCA. Compounds derived from HPCA have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Research Insights : A study found that certain HPCA derivatives exhibited significant antiproliferative effects on human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer), with IC50 values ranging from 12.7 to 30.8 µM .
Antidiabetic Activity
HPCA has also been studied for its antidiabetic potential. Some derivatives have demonstrated hypoglycemic effects in animal models, suggesting their utility in managing diabetes.
- Experimental Evidence : In one study, HPCA derivatives were administered to alloxan-induced diabetic rats, resulting in significant reductions in blood glucose levels compared to control groups .
Structure-Activity Relationship (SAR)
The biological activity of HPCA can be influenced by various substituents on the pyrazole ring. The structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups enhance the inhibitory potency against enzymes involved in disease processes.
Table 2: Summary of SAR Findings for HPCA Derivatives
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing groups | Increase potency against targets like MAO-B and cancer cells. |
Alkyl substitutions | Modulate solubility and bioavailability. |
Aromatic rings | Influence binding affinity to biological targets. |
Properties
IUPAC Name |
1H-pyrazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-4(8)3-1-2-5-6-3/h1-2H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPFEFZSAMLEHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871438 | |
Record name | 1H-Pyrazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621-91-6 | |
Record name | 3-Pyrazolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001621916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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